molecular formula C16H10ClFINS B1392788 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine CAS No. 1131770-46-1

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

Cat. No. B1392788
M. Wt: 429.7 g/mol
InChI Key: QMWRODWMUFMTIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reagents and conditions that cause it to undergo chemical changes, and the products that result from these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Halogenated Pyridine Derivatives in Medicinal Chemistry

Halogenated pyridine derivatives, like 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine, play a significant role in medicinal chemistry. Wu et al. (2022) synthesized a variety of pentasubstituted pyridines for chemical manipulations in medicinal research, highlighting the compound's utility as a building block in this field (Wu et al., 2022). Similarly, Stroup et al. (2007) discussed the chemoselective functionalization of related halogenated pyridines, emphasizing their significance in developing novel pharmaceutical compounds (Stroup et al., 2007).

Anticancer Research

In the field of anticancer research, Zhou et al. (2020) synthesized a compound using a similar halogenated thiophene structure. This compound exhibited potential as an anticancer agent, indicating the relevance of halogenated pyridines in cancer treatment research (Zhou et al., 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds using halogenated pyridines is a significant area of study. Daykin et al. (2010) described a process for synthesizing triheteroarylpyridine scaffolds, demonstrating the versatility of halogenated pyridines in creating new chemical entities (Daykin et al., 2010).

Development of Chemosensors

Liu et al. (2022) explored the use of thiophene-2-yl oxazole derivatives, related to the compound , for developing fluorescence chemosensors. This suggests the potential application of such compounds in sensory and detection technologies (Liu et al., 2022).

Safety And Hazards

Researchers would study the compound’s toxicity and potential hazards. This could involve testing its effects on cells or organisms, and determining safe handling procedures.


Future Directions

Based on the results of these analyses, researchers might suggest further studies to learn more about the compound. This could include studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that these are general steps and the specific analyses would depend on the nature of the compound and the purpose of the study. If you have more specific questions about this compound or about these analysis methods, feel free to ask!


properties

IUPAC Name

5-[5-[(2-chloro-5-iodophenyl)methyl]thiophen-2-yl]-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFINS/c17-14-4-2-12(19)7-11(14)8-13-3-5-15(21-13)10-1-6-16(18)20-9-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWRODWMUFMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC2=CC=C(S2)C3=CN=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678919
Record name 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

CAS RN

1131770-46-1
Record name 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 3
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 4
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 5
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Reactant of Route 6
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

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